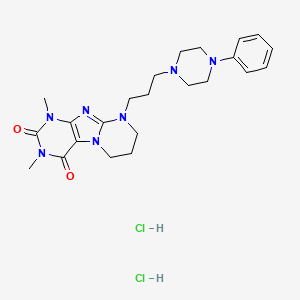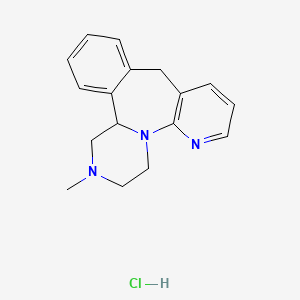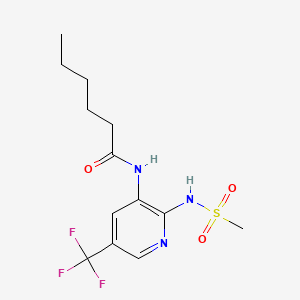
Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hexanamide backbone with a pyridinyl group substituted with a trifluoromethyl group and a methylsulfonylamino group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple stepsThis process involves the generation of a carbon-centered radical intermediate, which then reacts with a trifluoromethylating agent .
Another method involves the use of trifluoromethyl ketones as intermediates. These ketones can be synthesized through various methods, including the reaction of trifluoromethyl iodide with ketones under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has several scientific research applications:
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methylsulfonylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
相似化合物的比较
Similar Compounds
Hexanamide, N,N-bis(2-methylpropyl)-: This compound has a similar hexanamide backbone but lacks the trifluoromethyl and methylsulfonylamino groups.
2-Trifluoromethyl benzimidazoles: These compounds contain a trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Uniqueness
Hexanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the presence of both the trifluoromethyl and methylsulfonylamino groups. These groups confer distinct electronic and steric properties, making the compound highly versatile in various chemical and biological applications .
属性
CAS 编号 |
141283-47-8 |
|---|---|
分子式 |
C13H18F3N3O3S |
分子量 |
353.36 g/mol |
IUPAC 名称 |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]hexanamide |
InChI |
InChI=1S/C13H18F3N3O3S/c1-3-4-5-6-11(20)18-10-7-9(13(14,15)16)8-17-12(10)19-23(2,21)22/h7-8H,3-6H2,1-2H3,(H,17,19)(H,18,20) |
InChI 键 |
OSRDFVRAEIBLFZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


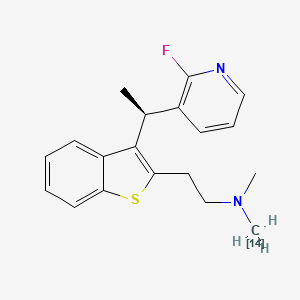
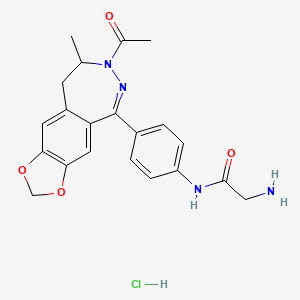
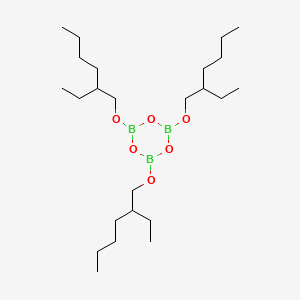
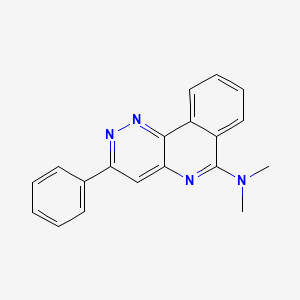

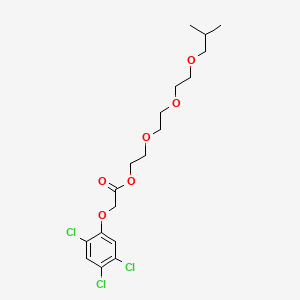
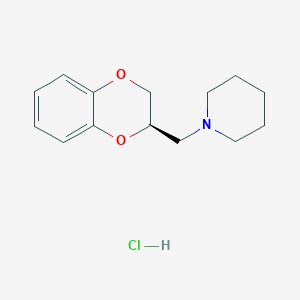
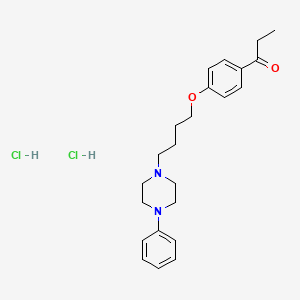
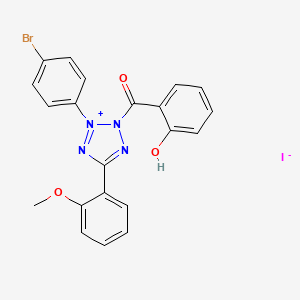
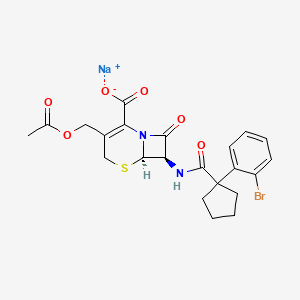
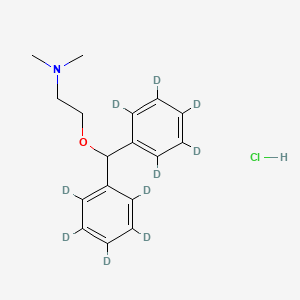
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
